molecular formula C20H15N3O5S2 B2674005 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428372-32-0

2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2674005
CAS No.: 1428372-32-0
M. Wt: 441.48
InChI Key: ULDSQQYVIFHJJN-UHFFFAOYSA-N
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Description

2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxo group, a thiophene ring, an indolinyl moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indolin-6-yl Intermediate: This step involves the reaction of indole with appropriate reagents to introduce the thiophene-2-carbonyl group at the 1-position.

    Cyclization to Form the Dihydrobenzo[d]oxazole Ring: The intermediate is then subjected to cyclization reactions to form the dihydrobenzo[d]oxazole ring.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the indolinyl moiety.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique combination of functional groups makes it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene and indolinyl moieties can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide.

    Indole derivatives: Compounds such as indomethacin and tryptophan.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several notable structural elements:

  • Indole moiety : Known for its diverse biological activities.
  • Thiophene ring : Often associated with enhanced pharmacological properties.
  • Dihydrobenzo[d]oxazole : Contributes to the compound's unique reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indole Moiety : Using Fischer indole synthesis.
  • Introduction of the Thiophene Group : Through Friedel-Crafts acylation.
  • Construction of the Dihydrobenzo[d]oxazole Ring : Via cyclization reactions involving appropriate precursors.

Biological Activity

The biological activity of the compound has been investigated in various studies, revealing its potential as an antitumor , antimicrobial , and anti-inflammatory agent .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation pathways.

Antimicrobial Properties

The compound has demonstrated activity against a range of microorganisms, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anti-inflammatory Effects

In vitro studies have suggested that this compound can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

The precise mechanism through which this compound exerts its effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in disease pathways. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes like carbonic anhydrases or kinases that are crucial in cancer progression.
  • Receptor Modulation : It may bind to receptors involved in inflammation and immune responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value indicating potent activity.
Study 2Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum potential.
Study 3Investigated anti-inflammatory properties in a murine model, resulting in reduced edema and lower levels of inflammatory markers.

Q & A

Q. What are the key considerations for designing a synthesis route for 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide to ensure high yield and purity?

Methodological Answer:
A robust synthesis route should prioritize regioselective coupling of the thiophene-2-carbonyl and indolin-6-yl moieties. Key steps include:

  • Condensation Reactions : Use sodium acetate in acetic acid to facilitate nucleophilic substitution between the sulfonamide and thiophene-carbonyl groups, as demonstrated in analogous indole-thiophene systems .
  • Reflux Conditions : Optimize reaction time (3–5 hours) and temperature (acetic acid reflux) to prevent side reactions, such as over-oxidation of the benzo[d]oxazole ring .
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity by removing unreacted intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks systematically:
    • The thiophene protons (δ 7.2–7.8 ppm) and indoline NH (δ ~10 ppm) confirm coupling .
    • The benzo[d]oxazole carbonyl (C=O, δ ~165 ppm) and sulfonamide (SO₂, δ ~125 ppm) are critical ¹³C markers .
  • IR Spectroscopy : Validate sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) functionalities .
  • Elemental Analysis : Match calculated vs. observed C/H/N/S percentages to confirm stoichiometry .

Q. How can researchers address discrepancies between experimental spectral data and computational predictions (e.g., DFT) for this compound?

Methodological Answer:

  • Verify Purity : Impurities (e.g., residual solvents) can skew NMR/IR data. Re-purify using gradient recrystallization .
  • Tautomerism : Assess potential keto-enol or sulfonamide tautomeric forms via variable-temperature NMR .
  • Solvent Effects : Re-run DFT simulations with explicit solvent models (e.g., acetic acid) to align with experimental conditions .

Q. What methodologies are recommended for evaluating the biological activity of this sulfonamide derivative in antimicrobial or enzyme inhibition assays?

Methodological Answer:

  • Antimicrobial Screening :
    • Use agar diffusion assays (e.g., against E. coli or S. aureus) with zones of inhibition measured at 24–48 hours .
    • Determine minimum inhibitory concentrations (MICs) via broth microdilution .
  • Enzyme Inhibition :
    • Perform fluorescence-based assays (e.g., for cyclooxygenase-2) with IC₅₀ calculations .
    • Validate target engagement using molecular docking (see FAQ 7) .

Q. What strategies can be employed to optimize the solubility and stability of this compound for in vitro pharmacological studies?

Methodological Answer:

  • Co-Solvents : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cytotoxicity .
  • pH Adjustment : Buffer solutions (pH 7.4) stabilize the sulfonamide group against hydrolysis .
  • Derivatization : Introduce polar substituents (e.g., -OH or -NH₂) on the benzo[d]oxazole ring to improve aqueous solubility .

Q. How should researchers approach the synthesis of analogs to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Core Modifications :
    • Replace the thiophene-2-carbonyl group with furan or pyrrole derivatives to assess electronic effects .
    • Vary substituents on the indolin-6-yl moiety (e.g., halides or methoxy groups) to probe steric interactions .
  • Characterization : Apply uniform spectroscopic protocols (¹H/¹³C NMR, IR) across analogs for direct SAR comparisons .

Q. What are the critical steps in performing molecular docking studies to predict the interaction of this compound with potential biological targets?

Methodological Answer:

  • Protein Preparation :
    • Retrieve target structures (e.g., COX-2 or kinases) from the PDB. Optimize hydrogen bonding networks and remove water molecules .
  • Ligand Preparation :
    • Generate 3D conformers of the compound using software like Open Babel, accounting for tautomeric states .
  • Docking Parameters :
    • Use AutoDock Vina with a grid box covering the active site. Validate results with re-docking of co-crystallized ligands .

Q. How can the potential toxicity of this compound be assessed in preliminary in vitro models, and what confounding factors should be considered?

Methodological Answer:

  • Cytotoxicity Assays :
    • Perform MTT assays on HEK-293 or HepG2 cells, comparing IC₅₀ values to therapeutic concentrations .
  • Confounding Factors :
    • Solvent toxicity (e.g., DMSO >1% can artifactually reduce viability). Include vehicle controls .
    • Off-target effects: Screen against unrelated enzymes (e.g., cytochrome P450) to identify pleiotropic interactions .

Properties

IUPAC Name

2-oxo-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S2/c24-19(18-2-1-9-29-18)23-8-7-12-3-4-13(10-16(12)23)22-30(26,27)14-5-6-17-15(11-14)21-20(25)28-17/h1-6,9-11,22H,7-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDSQQYVIFHJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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